molecular formula C22H25ClN4O B7356573 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one

2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one

Cat. No. B7356573
M. Wt: 396.9 g/mol
InChI Key: FBEIPUYATGHLJG-UHFFFAOYSA-N
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Description

2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one, also known as clozapine, is a medication used to treat schizophrenia. It is classified as an atypical antipsychotic drug and was first synthesized in 1958. Clozapine has been shown to be effective in treating schizophrenia, but it also has limitations and potential side effects.

Mechanism of Action

Clozapine acts by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also has antagonistic effects on serotonin receptors, specifically the 5-HT2A receptor subtype. Clozapine's unique pharmacological profile is thought to be responsible for its efficacy in treating schizophrenia and its lower incidence of extrapyramidal side effects compared to other antipsychotic drugs.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter GABA in the prefrontal cortex, which may contribute to its antipsychotic effects. Clozapine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

Clozapine has advantages and limitations for lab experiments. One advantage is its efficacy in treating schizophrenia, which makes it a useful tool for studying the underlying mechanisms of this disorder. However, 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one also has potential side effects such as agranulocytosis, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression. Another area of interest is its effects on cognitive function and its potential use in the treatment of Alzheimer's disease. Additionally, there is interest in developing new antipsychotic drugs that have similar efficacy to this compound but with fewer side effects. Finally, there is interest in understanding the underlying mechanisms of this compound's unique pharmacological profile, which may lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

Clozapine is synthesized by reacting 8-chloro-11H-pyrido[2,3-b][1,4]benzodiazepine-6(5H)-one with 2-chloroethylpiperazine in the presence of a base such as sodium hydride. The resulting compound is then treated with acetic anhydride to form 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one. This synthesis method was first reported by Wander and Nelson in 1975.

Scientific Research Applications

Clozapine has been extensively studied in the field of psychiatry and has been shown to be effective in treating schizophrenia. It is also being investigated for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression. In addition, 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one has been studied for its effects on cognitive function and its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O/c1-16(17-6-2-4-8-19(17)23)27-14-12-26(13-15-27)11-10-21-24-20-9-5-3-7-18(20)22(28)25-21/h2-9,16H,10-15H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEIPUYATGHLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCN(CC2)CCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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